molecular formula C13H13ClFNO B1279294 4-(4-Fluorophenoxy)benzylamine hydrochloride CAS No. 568565-86-6

4-(4-Fluorophenoxy)benzylamine hydrochloride

Cat. No. B1279294
M. Wt: 253.7 g/mol
InChI Key: FSCHAOUFEVMQOV-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenoxy)benzylamine hydrochloride" is a chemical entity that can be associated with various research areas, including the synthesis of polyimides, molecular docking studies, radiopharmaceuticals, and the derivatization of catecholamines. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related fluoro-compounds involves multiple steps, including etherification, reduction, and reactions with other chemical entities. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound structurally similar to the one of interest, is achieved through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . These methods highlight the potential pathways that could be adapted for synthesizing "4-(4-Fluorophenoxy)benzylamine hydrochloride."

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of fluoro-compounds. For example, the crystal structure of a novel inhibitor of hepatitis B was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Similarly, the structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline provides insights into the characterization of related hydrochloride salts . These techniques could be applied to analyze the molecular structure of "4-(4-Fluorophenoxy)benzylamine hydrochloride."

Chemical Reactions Analysis

The reactivity of fluoro-compounds with various reagents can lead to the formation of new derivatives with potential biological applications. For instance, catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) form stable derivatives under mild conditions, which are useful for quantitative analysis in biological matrices . Additionally, the reaction of catechols with benzylamine results in highly fluorescent products, indicating the potential for fluorogenic derivatization reactions . These reactions provide a context for understanding the chemical reactivity of "4-(4-Fluorophenoxy)benzylamine hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-compounds are influenced by their molecular structure and intermolecular interactions. For example, the study of isomorphous but not strictly isostructural analogues of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine reveals the impact of variations in unit-cell dimensions on the range of significant hydrogen bonds in the crystal structures . The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine as a selective fluorogenic reagent also highlights the importance of fluorescence properties in analytical applications . These properties are essential for understanding the behavior of "4-(4-Fluorophenoxy)benzylamine hydrochloride" in various environments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from Phenols and Benzylamines : Benzylamines, including derivatives similar to 4-(4-fluorophenoxy)benzylamine hydrochloride, have been utilized in synthesizing phenethylamines via the Mannich reaction on phenols. This process is significant in medicinal chemistry, particularly in the synthesis of compounds like 6-hydroxydopamine and homovanillic acid (Short, Dunnigan, & Ours, 1973).

  • Radiopharmaceutical Applications : Studies have demonstrated the use of related compounds in the synthesis of 4-[18F]fluorophenol, a crucial intermediate for complex radiopharmaceuticals. This highlights the potential of 4-(4-fluorophenoxy)benzylamine hydrochloride in the development of medical imaging agents (Ross, Ermert, & Coenen, 2011).

  • Derivatization and Characterization : In a study, benzylamine derivatives were used to derive highly fluorescent products from catecholamines and catechols. This derivatization method, which could include compounds like 4-(4-fluorophenoxy)benzylamine hydrochloride, provides a basis for studying biological molecules subjected to oxidative stress (Pennington, Schöneich, & Stobaugh, 2007).

Safety And Hazards

This compound is classified as a combustible liquid and may be corrosive to metals. It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCHAOUFEVMQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437903
Record name 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzylamine hydrochloride

CAS RN

568565-86-6
Record name 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
İ Erden, FA Kiliçarslan, A Erdoğmuş - Synthesis and Reactivity in …, 2015 - Taylor & Francis
4,5-Diazafluorene ligands, (L1) and (L2), have been synthesized from the reaction of 4,5-diazafluorenone-9-hydrazone with 4-(4-fluorophenoxy) benzaldehyde and 4,5-diazafluoren-9-…
Number of citations: 2 www.tandfonline.com

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